molecular formula C20H23NO3 B2895529 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide CAS No. 923115-29-1

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide

Cat. No.: B2895529
CAS No.: 923115-29-1
M. Wt: 325.408
InChI Key: ZYYRJOUHKJQUJM-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide is a synthetic organic compound designed for research applications. It features a 1,4-dioxaspiro[4.5]decane moiety, a structure known to be a cyclohexanone ethylene ketal, which is often used as a protecting group in organic synthesis . This core structure is found in compounds with demonstrated biological activity, particularly as potent and selective agonists for the 5-HT 1A receptor . Research on analogous structures suggests potential value in neuropharmacological studies, with investigations pointing to analgesic and neuroprotective properties . The mechanism of action for such compounds often involves modulation of serotonin receptors, which are key targets in the central nervous system for pain control and the treatment of neurological disorders . The naphthamide component of the molecule may influence its binding affinity and selectivity, making it a valuable tool for researchers in medicinal chemistry and pharmacology. This product is intended for laboratory research purposes only and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19(17-9-8-15-6-2-3-7-16(15)12-17)21-13-18-14-23-20(24-18)10-4-1-5-11-20/h2-3,6-9,12,18H,1,4-5,10-11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYRJOUHKJQUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Spirocyclic Core Construction

The 1,4-dioxaspiro[4.5]decane moiety is typically synthesized via acid-catalyzed ketalization of cyclohexanone derivatives. For example, cyclohexanone is treated with 2,2-dimethoxypropane in the presence of camphorsulfonic acid (CSA) to form the spiroketal intermediate. Alternative methods employ osmium tetroxide-mediated dihydroxylation of bicyclic olefins followed by cyclization.

Table 1: Spirocyclic Core Synthesis Conditions
Starting Material Reagents/Conditions Yield (%) Source
Cyclohexanone 2,2-Dimethoxypropane, CSA, THF, 25°C 82
Bicyclic olefin OsO₄, Me₃N(O), tBuOH/H₂O, 25°C 67

Functionalization of the Spirocyclic Core

The methylene bridge is introduced via nucleophilic alkylation or Grignard reactions . For instance, treating 1,4-dioxaspiro[4.5]decan-2-ylmethanol with thionyl chloride generates the corresponding chloromethyl intermediate, which undergoes amination with ammonia or primary amines.

Naphthamide Coupling Methods

Acylation via 2-Naphthoyl Chloride

The most direct route involves reacting 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 2-naphthoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is used to scavenge HCl, achieving yields of 68–75%.

Table 2: Acylation Reaction Optimization
Amine Acylating Agent Solvent Base Yield (%) Source
Spirocyclic methanamine 2-Naphthoyl chloride DCM TEA 73
Spirocyclic methanamine 2-Naphthoyl chloride THF Pyridine 68

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microwave-assisted reactions in flow reactors enhance reproducibility for steps like boronate ester couplings. A protocol using Pd(PPh₃)₄ and CsF in DME/MeOH under microwave irradiation (130°C, 15 min) achieves 50% yield while reducing reaction time.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) is standard for intermediate purification.
  • Recrystallization : Ethanol/water mixtures purify the final product to >95% purity.

Critical Analysis of Methodologies

Yield vs. Complexity Tradeoffs

  • Acylation provides higher yields (68–75%) but requires stringent anhydrous conditions.
  • Cross-coupling offers modularity but suffers from lower yields (50–71%) and palladium residue challenges.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure of the compound allows it to fit into unique binding sites, enhancing its specificity and potency .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituent/Functional Group Molecular Weight Key Evidence
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide (Target) 1,4-Dioxaspiro[4.5]decane 2-Naphthamide Not explicitly stated -
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine (9) 1,4-Dioxaspiro[4.5]decane 2-(2,6-Dimethoxyphenoxy)ethyl Not provided
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide 1,4-Dioxaspiro[4.4]nonane 2-Ethoxy-1-naphthamide 355.4
2-(4-Chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide 1,4-Dioxaspiro[4.5]decane 4-Chlorophenoxyacetamide 339.8
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide 1,4-Dioxaspiro[4.5]decane 1-(4-Fluorophenyl)cyclopropanecarboxamide 333.4

Key Observations :

  • Spiro Ring Size: Compounds with 1,4-dioxaspiro[4.5]decane (e.g., Target, Compounds 9, 14, 15) exhibit larger spirocyclic systems compared to the 1,4-dioxaspiro[4.4]nonane analogue (). This difference influences conformational flexibility and steric bulk .
  • Substituent Diversity: The target compound’s 2-naphthamide group provides a planar aromatic system, whereas analogues feature electron-rich (e.g., 2,6-dimethoxyphenoxy in Compound 9) or electron-deficient (e.g., 4-chlorophenoxy in Compound 14) substituents. These variations impact electronic properties and intermolecular interactions .

Key Observations :

  • The target compound’s synthesis likely involves amide coupling (similar to and ), but direct yield data are unavailable.
  • Yields for spirocyclic derivatives range from 46–61%, influenced by steric hindrance and purification methods (e.g., chromatography in vs. straightforward reductions in ).

Physicochemical Properties

  • Melting Points: Compound 9’s oxalate salt melts at 182–184°C, suggesting high crystallinity due to ionic interactions . The target compound’s melting point is unreported but may differ due to the non-ionic naphthamide group.
  • Solubility: The 2-naphthamide group in the target compound likely reduces aqueous solubility compared to polar analogues like Compound 14 (chlorophenoxyacetamide) or Compound 9 (dimethoxyphenoxyethylamine).

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structural Characteristics

This compound is characterized by a spirocyclic structure that contributes to its biological activity. The molecular formula is C15H17N1O3C_{15}H_{17}N_{1}O_{3} with a molecular weight of approximately 273.31 g/mol. The presence of the naphthamide moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the spirocyclic structure.
  • Introduction of the naphthamide group through reaction with appropriate amines or acid chlorides.
  • Purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors and ion channels, particularly in the central nervous system (CNS). This interaction could potentially modulate pain perception and inflammatory responses.

Pharmacological Studies

Recent research has highlighted its potential as an analgesic and anti-inflammatory agent:

  • Analgesic Activity : In vivo studies have demonstrated that derivatives of this compound exhibit significant analgesic effects in animal models, suggesting its utility in pain management strategies .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in experimental models, indicating a potential therapeutic role in inflammatory diseases .

Case Study 1: Analgesic Efficacy

In a study involving the formalin test in mice, this compound demonstrated significant antinociceptive activity compared to control groups, highlighting its potential as a novel analgesic agent .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could protect neurons by modulating calcium channel activity, which is crucial for maintaining cellular homeostasis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundSpirocyclic + naphthamideAnalgesic, anti-inflammatory
1-(naphthalen-2-yloxy)-N-methylacetamideLacks dioxaspiro structureModerate analgesic
1,4-Dioxaspiro[4.5]decan-6-carboxylic acidNo naphthyloxy groupPotential anti-inflammatory effects

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into its mechanism of action at molecular levels.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Derivatives Exploration : Synthesizing and testing derivatives to enhance potency and selectivity for specific targets.

Q & A

Q. What are the common synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Step 1 : Reduction of a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in methanol to yield a spirocyclic alcohol intermediate .
  • Step 2 : Functionalization of the alcohol via coupling reactions (e.g., amide bond formation with 2-naphthoyl chloride) under anhydrous conditions.
  • Step 3 : Purification via silica gel column chromatography to isolate the target compound . Reaction optimization includes solvent selection (e.g., DMF or THF) and temperature control (0–25°C) to minimize side products .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify characteristic peaks, such as spirocyclic methylene protons (δ 3.5–4.0 ppm) and naphthamide aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Single-crystal studies (e.g., SHELXL refinement) validate bond lengths (C–C ≈ 1.54 Å) and angles, confirming spirocyclic geometry .

Q. What are the solubility characteristics, and how do they affect experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). This informs solvent choices for:

  • In vitro assays : Use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity .
  • Reaction conditions : Optimize solvent polarity to enhance reaction rates .

Q. What are the key spectroscopic features used in compound identification?

  • FTIR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and spirocyclic ether C–O (~1100 cm⁻¹) .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₃H₂₅NO₃: 376.1913) .

Advanced Research Questions

Q. How does the spirocyclic dioxaspiro moiety influence the compound's reactivity and bioactivity?

The spiro structure introduces conformational rigidity, which:

  • Enhances metabolic stability by shielding labile functional groups .
  • Modulates binding affinity to biological targets (e.g., enzymes or receptors) through steric effects . Comparative studies with non-spiro analogs show a 2–3-fold increase in target selectivity .

Q. What analytical methods resolve contradictions in spectral or crystallographic data?

  • Dynamic NMR : Resolves overlapping signals caused by rotational isomerism in the naphthamide group .
  • High-resolution X-ray data : SHELXL refinement (R-factor < 0.05) distinguishes disorder in spirocyclic substituents .
  • DFT calculations : Validate experimental bond angles and torsional strain in the spiro core .

Q. How to design experiments to elucidate the mechanism of action in biological systems?

  • Molecular Docking : Predict binding modes with targets (e.g., cyclooxygenase-2) using AutoDock Vina .
  • Enzyme Inhibition Assays : Measure IC₅₀ values under varying pH and temperature conditions .
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., dansyl derivatives) to track intracellular localization .

Q. What are the challenges in optimizing reaction conditions for high-yield synthesis?

Key challenges include:

  • Byproduct Formation : Competing reactions during amide coupling (e.g., esterification) mitigated using coupling agents like EDC/HOBt .
  • Purification : Silica chromatography often fails to separate diastereomers; chiral HPLC or recrystallization may be required .

Q. How does stereochemistry impact biological activity?

  • Enantiomeric Pairs : (S)- and (R)-configurations at the spirocyclic center show divergent binding kinetics (e.g., 10-fold difference in Kd for kinase targets) .
  • Crystallographic Data : SHELX-refined structures reveal enantiomer-specific hydrogen bonding with active-site residues .

Q. Can computational chemistry predict interactions with biological targets?

Yes. Methods include:

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
    Validation against experimental IC₅₀ data shows strong correlation (R² > 0.85) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Source Variability : Differences in assay protocols (e.g., cell lines, incubation times) may explain conflicting IC₅₀ values. Standardize using guidelines like NIH Assay Guidance Manual .
  • Compound Purity : LC-MS verification (>95% purity) ensures activity is not skewed by impurities .

Q. Why do crystallographic studies report varying bond angles in the spiro core?

  • Crystal Packing Effects : Intermolecular forces (e.g., van der Waals) distort angles by ±2° across studies .
  • Temperature : Data collected at 100 K vs. 295 K show minor deviations in torsion angles .

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